Bleomycin B'1
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Overview
Description
Bleomycin B’1 is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is part of the bleomycin family, which includes several related compounds such as bleomycin A2 and B2. Bleomycin B’1 is primarily used as an antineoplastic agent in chemotherapy to treat various types of cancer, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bleomycin B’1 is typically produced through fermentation processes involving the bacterium Streptomyces verticillus. The fermentation broth is then subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate the compound .
Industrial Production Methods
Industrial production of bleomycin B’1 involves large-scale fermentation followed by downstream processing to purify the compound. The fermentation conditions, such as pH, temperature, and nutrient supply, are carefully controlled to optimize yield. The purification process often includes ion-exchange chromatography and high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Bleomycin B’1 undergoes several types of chemical reactions, including:
Oxidation: Bleomycin B’1 can undergo oxidation reactions, particularly in the presence of metal ions like iron, leading to the formation of reactive oxygen species
Reduction: The compound can also participate in reduction reactions, although these are less common.
Substitution: Bleomycin B’1 can undergo substitution reactions, particularly in its glycopeptide structure
Common Reagents and Conditions
Oxidation: Common reagents include metal ions such as iron (Fe²⁺) and copper (Cu²⁺), which facilitate the formation of reactive oxygen species
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used, although these reactions are less frequently studied.
Substitution: Various nucleophiles can participate in substitution reactions with bleomycin B’1
Major Products Formed
The major products formed from these reactions include DNA strand breaks and other oxidative damage products, which are crucial for its antineoplastic activity .
Scientific Research Applications
Bleomycin B’1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycopeptide antibiotics and their interactions with metal ions.
Medicine: It is a critical component of chemotherapy regimens for treating various cancers.
Industry: The compound is used in the pharmaceutical industry for the production of chemotherapy drugs.
Mechanism of Action
Bleomycin B’1 exerts its effects primarily by binding to DNA and causing strand breaks. This process involves the formation of a complex with metal ions, such as iron, which then reacts with oxygen to produce reactive oxygen species. These reactive species cause single and double-strand breaks in DNA, leading to cell death. The compound also inhibits DNA synthesis and, to a lesser extent, RNA and protein synthesis .
Comparison with Similar Compounds
Bleomycin B’1 is part of the bleomycin family, which includes several similar compounds:
Bleomycin A2: Another major component of the bleomycin complex, with similar antineoplastic activity
Bleomycin B2: Similar in structure and function to bleomycin B’1, often used interchangeably in clinical settings
Bleomycin B’1 is unique in its ability to cause DNA strand breaks through the formation of reactive oxygen species, making it particularly effective as an antineoplastic agent .
Properties
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-(4-carbamoyl-1,3-thiazol-2-yl)-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N17O21S2/c1-15-28(64-42(67-39(15)53)20(7-26(52)71)59-8-19(51)40(54)77)45(81)66-30(36(21-9-57-14-60-21)86-49-38(34(75)32(73)24(10-68)85-49)87-48-35(76)37(88-50(56)83)33(74)25(11-69)84-48)46(82)61-17(3)31(72)16(2)43(79)65-29(18(4)70)44(80)58-6-5-27-62-23(13-89-27)47-63-22(12-90-47)41(55)78/h9,12-14,16-20,24-25,29-38,48-49,59,68-70,72-76H,5-8,10-11,51H2,1-4H3,(H2,52,71)(H2,54,77)(H2,55,78)(H2,56,83)(H,57,60)(H,58,80)(H,61,82)(H,65,79)(H,66,81)(H2,53,64,67) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJRSYHHHBHHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N17O21S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1312.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41138-54-9 |
Source
|
Record name | Bleomycinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041138549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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